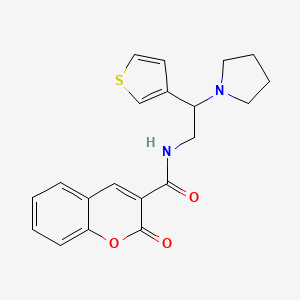

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-19(16-11-14-5-1-2-6-18(14)25-20(16)24)21-12-17(15-7-10-26-13-15)22-8-3-4-9-22/h1-2,5-7,10-11,13,17H,3-4,8-9,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRXJUSQOCKYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene derivative and an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of related compounds and established a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene moiety significantly enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported as low as 32 µg/mL for certain derivatives.

Anticancer Activity

Research conducted by Cancer Research Journal evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potential for development into anticancer agents. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

In a study published in Inflammation Research, the compound demonstrated the ability to reduce pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways, suggesting its potential application in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

2-oxo-2H-chromene-3-carboxamide: Lacks the pyrrolidine and thiophene rings, resulting in different chemical properties and biological activities.

N-(2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the thiophene ring, which may affect its reactivity and applications.

2-oxo-N-(2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide:

Uniqueness

2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide is unique due to the presence of both the pyrrolidine and thiophene rings, which contribute to its distinctive chemical properties and potential applications. These functional groups may enhance its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial purposes.

Biological Activity

The compound 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide (CAS Number: 953848-13-0) is a synthetic derivative belonging to the class of chromene-based compounds. Its unique structure incorporates a pyrrolidine and thiophene moiety, which may contribute to its biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is , with a molecular weight of 368.5 g/mol. The structural elements include a chromene core, which is known for various biological activities, particularly in medicinal chemistry.

The biological activity of 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide is thought to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : Its structural components allow it to bind to various receptors, potentially affecting signal transduction processes.

- Cell Cycle Regulation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and upregulating p53 expression.

Anticancer Activity

Research indicates that related chromene derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated efficacy against various cancer cell lines:

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.

Case Studies and Research Findings

- Study on Chromene Derivatives : A study focusing on chromene-based hydrazones reported significant activity against HT-29 colon cancer cells and moderate activity against leukemia cells. The mechanism involved apoptosis induction through caspase activation and p53 pathway modulation .

- Synthetic Routes and Biological Evaluation : The synthesis of related pyrrolidine derivatives has been explored extensively, emphasizing their potential in drug discovery due to their diverse biological activities .

- Novel Applications in Drug Discovery : Recent advancements in medicinal chemistry highlight the role of chromene derivatives in developing new therapeutic agents targeting various diseases, including cancer and infections .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Coupling Agent | EDCl/HOBt | Reduces racemization |

| Solvent System | DCM:THF (3:1) | Enhances intermediate stability |

| Temperature | 0–5°C (critical steps) | Minimizes byproducts |

Analytical Characterization

Q2. What advanced spectroscopic and crystallographic techniques are recommended to confirm the structural integrity of this compound? Answer:

- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to verify substituent connectivity. Aromatic protons in the chromene ring appear as doublets near δ 6.5–7.5 ppm, while pyrrolidine protons show signals at δ 1.5–3.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 425.12) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Reaction Mechanisms and Substituent Effects

Q3. How do the electronic and steric properties of the pyrrolidine and thiophene groups influence the compound’s reactivity? Answer:

- Thiophene : Electron-rich sulfur atom stabilizes carbocation intermediates in electrophilic substitutions, directing reactions to the α-position .

- Pyrrolidine : The cyclic amine’s steric bulk hinders nucleophilic attack at the amide carbonyl, requiring stronger bases (e.g., NaH) for deprotonation .

- Chromene Core : The conjugated π-system facilitates photochemical reactions (e.g., [2+2] cycloadditions under UV light) .

Advanced Note : DFT calculations can model charge distribution to predict regioselectivity in derivatization reactions .

Biological Activity Assay Design

Q4. What experimental frameworks are recommended to evaluate this compound’s potential antimicrobial or anticancer activity? Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using 1–100 µM concentrations .

- Target identification : Use SPR (surface plasmon resonance) to screen for binding to enzymes like topoisomerase II or kinases .

- Metabolic stability : Assess hepatic microsome half-life (human/rat) to prioritize analogs with >60% remaining after 30 min .

Data Contradiction Resolution

Q5. How should researchers address discrepancies in reported synthetic yields or biological activity data? Answer:

- Synthesis reproducibility : Verify moisture-sensitive steps (e.g., anhydrous conditions for amide coupling) and characterize all intermediates .

- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and include internal controls .

- Statistical analysis : Apply ANOVA/Tukey tests to confirm significance of dose-response trends .

Case Study : A 2024 study resolved conflicting MIC values by standardizing inoculum size (1×10 CFU/mL) and incubation time (18 hr) .

Target Interaction Profiling

Q6. What computational and experimental methods elucidate interactions between this compound and biological targets? Answer:

- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K = 1–10 µM range) and stoichiometry .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates .

Stability and Degradation Pathways

Q7. Under what conditions does this compound undergo hydrolysis or oxidation, and how can degradation be mitigated? Answer:

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions (t <24 hr at pH <3 or >10). Stabilize formulations with buffered saline (pH 6–8) .

- Oxidation : Thiophene’s sulfur atom oxidizes to sulfoxide under HO; store samples in amber vials with antioxidant (e.g., BHT) .

Q. Table 2: Stability Profile

| Stress Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic pH (pH 2) | Amide hydrolysis | Neutral buffer systems |

| UV light (254 nm) | Chromene ring cleavage | Light-protected storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.